molecular formula C9H7F2NO B14234547 N-(2,6-Difluorophenyl)prop-2-enamide CAS No. 436099-80-8

N-(2,6-Difluorophenyl)prop-2-enamide

Cat. No.: B14234547
CAS No.: 436099-80-8
M. Wt: 183.15 g/mol
InChI Key: SCZIEVTULZYCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)prop-2-enamide typically involves the reaction of 2,6-difluoroaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce difluorophenylamines.

Scientific Research Applications

N-(2,6-Difluorophenyl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammatory responses . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(2,6-Difluorophenyl)prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

436099-80-8

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

N-(2,6-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7F2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13)

InChI Key

SCZIEVTULZYCLG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=CC=C1F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.